

Technical Guide: Solubility of C.I. Direct Yellow 127

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct Yellow 127*

Cat. No.: *B1175054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 127, identified by CAS number 12222-68-3, is a synthetic organic dye belonging to the direct dye class.^[1] Its chemical formula is $C_{18}H_{14}N_5NaO_4S_2$.^[1] Primarily utilized in the paper industry for coloration, its physicochemical properties, particularly its solubility in various solvents, are crucial for optimizing its application, ensuring product quality, and for any potential alternative applications.^[1] This technical guide provides a comprehensive overview of the available solubility data for **Direct Yellow 127** and outlines standardized experimental protocols for its determination.

It is important to distinguish **Direct Yellow 127** from other dyes with similar names but different chemical structures and properties, such as Acid Yellow 127 and Disperse Yellow 127. This guide focuses exclusively on C.I. **Direct Yellow 127**.

Physicochemical Properties of Direct Yellow 127

- C.I. Name: **Direct Yellow 127**
- CAS Number: 12222-68-3^[1]
- Molecular Formula: $C_{18}H_{14}N_5NaO_4S_2$ ^[1]
- Molecular Weight: 451.45 g/mol ^[1]

- Appearance: Yellow powder

Solubility Profile of Direct Dyes

Direct dyes are typically designed to be soluble in water to facilitate their application in aqueous dyeing processes. Their solubility is influenced by factors such as temperature, pH, and the presence of electrolytes. While specific quantitative data for **Direct Yellow 127** is not readily available in published literature, the solubility of a closely related dye, Direct Yellow 12, is reported to be 30 g/L in water.^[2] This value can serve as an approximate reference point for researchers.

The following table summarizes the qualitative solubility information for direct dyes in various common solvents. It is important to note that experimental verification is essential to determine the precise quantitative solubility of **Direct Yellow 127**.

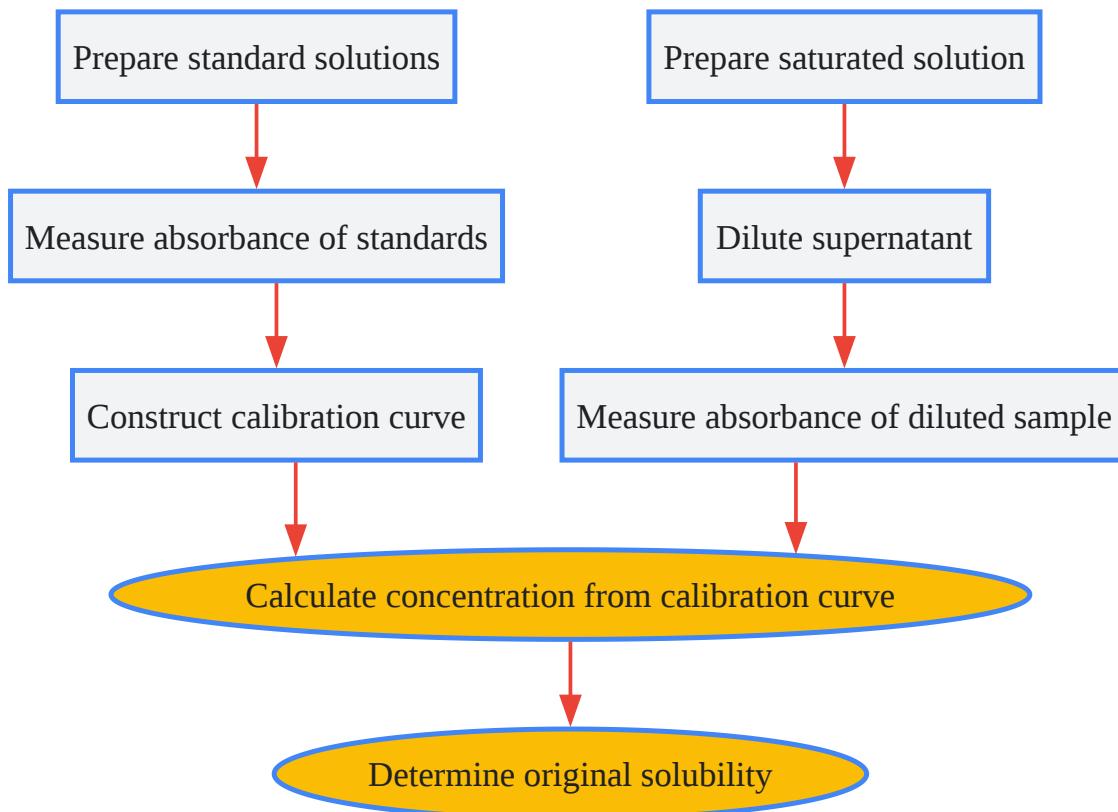
Solvent	Expected Qualitative Solubility	Notes
Water	Soluble	Solubility is temperature-dependent.
Ethanol	Slightly Soluble to Insoluble	Direct dyes generally have limited solubility in lower alcohols.
Methanol	Slightly Soluble to Insoluble	Similar to ethanol, solubility is expected to be low.
Acetone	Slightly Soluble to Insoluble	Generally poor solubility is anticipated.
Dimethylformamide (DMF)	Potentially Soluble	Polar aprotic solvents may offer better solubility.
Dimethyl Sulfoxide (DMSO)	Potentially Soluble	Another polar aprotic solvent that might effectively dissolve the dye.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various research and development applications. The following are detailed methodologies for key experiments to quantify the solubility of **Direct Yellow 127**.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the dye, evaporating the solvent from a known volume of the solution, and weighing the remaining solid.


Methodology:

- Sample Preparation: Add an excess amount of **Direct Yellow 127** to the solvent of interest in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
- Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a calibrated pipette. To remove any suspended microparticles, the supernatant can be filtered through a pre-weighed, solvent-compatible syringe filter (e.g., 0.45 μ m PTFE).
- Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a beaker or evaporating dish).
- Drying: Heat the container in an oven at a temperature below the decomposition point of the dye until all the solvent has evaporated and a constant weight is achieved.
- Calculation: The solubility (S) in g/L is calculated using the following formula:

$$S \text{ (g/L)} = (\text{Weight of container with dried dye} - \text{Weight of empty container}) / \text{Volume of supernatant taken (L)}$$

Calibration

Sample Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. What are the physical properties of direct yellow 12 - Knowledge [dyeindustry.com]
- To cite this document: BenchChem. [Technical Guide: Solubility of C.I. Direct Yellow 127]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1175054#direct-yellow-127-solubility-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com